Ethyl (9H-xanthen-9-yl)acetate

CAS No.: 218281-09-5

Cat. No.: VC20577832

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 218281-09-5 |

|---|---|

| Molecular Formula | C17H16O3 |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | ethyl 2-(9H-xanthen-9-yl)acetate |

| Standard InChI | InChI=1S/C17H16O3/c1-2-19-17(18)11-14-12-7-3-5-9-15(12)20-16-10-6-4-8-13(14)16/h3-10,14H,2,11H2,1H3 |

| Standard InChI Key | SJFDWQOIOVCUPG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1C2=CC=CC=C2OC3=CC=CC=C13 |

Introduction

Chemical Structure and Physicochemical Properties

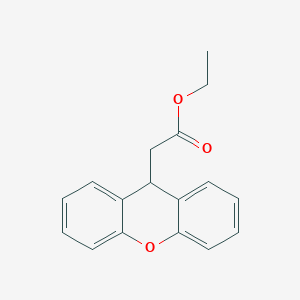

Ethyl (9H-xanthen-9-yl)acetate belongs to the xanthene family, a class of heterocyclic compounds featuring a dibenzopyran scaffold. The molecule comprises a xanthene ring system (a tricyclic structure with two benzene rings fused to a central oxygen-containing pyran ring) substituted at the 9-position with an acetoxyethyl group. The ester functional group (–OCOOCH₂CH₃) introduces polarity and reactivity, influencing solubility and interaction with biological targets .

Molecular Characteristics

-

Molecular Formula: C₁₇H₁₆O₃

-

Molecular Weight: 268.30 g/mol (calculated)

-

IUPAC Name: Ethyl 2-(9H-xanthen-9-yl)acetate

-

Structural Features: The xanthene core provides planar aromaticity, while the ethyl acetate side chain enhances steric bulk and modulates electronic properties .

Table 1: Comparative Analysis of Xanthene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl (9H-xanthen-9-yl)acetate | 677326-79-3 | C₁₇H₁₆O₃ | 268.30 | Ethyl acetate |

| Ethyl 9H-xanthene-9-carboxylate | 7401-03-8 | C₁₆H₁₄O₃ | 254.28 | Carboxylate ester |

| 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate | 820210-81-9 | C₁₈H₁₇NO₄ | 311.33 | Formamido, ethyl acetate |

The ethyl acetate moiety in Ethyl (9H-xanthen-9-yl)acetate distinguishes it from simpler xanthene esters, such as Ethyl 9H-xanthene-9-carboxylate, by introducing a methylene spacer between the xanthene ring and the ester group . This structural modification enhances conformational flexibility, potentially improving binding affinity in host-guest interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Ethyl (9H-xanthen-9-yl)acetate typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. A representative pathway includes:

-

Xanthene Core Preparation: Xanthene is synthesized via acid-catalyzed cyclization of diphenyl ether derivatives .

-

Acetylation: The 9-position of xanthene is acetylated using chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃).

-

Esterification: The resulting acetylated intermediate is reacted with ethanol under acidic conditions to yield the ethyl ester .

Key Reaction Conditions:

-

Temperature: 0–25°C (to minimize side reactions)

-

Solvents: Dichloromethane (DCM) or dimethylformamide (DMF)

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance yield and purity. For example, a plug-flow reactor system achieves 85–90% conversion by maintaining precise stoichiometric ratios of xanthene and acetylating agents. Post-synthesis purification involves flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Applications in Scientific Research

Organic Synthesis Intermediate

Ethyl (9H-xanthen-9-yl)acetate serves as a precursor for fluorescent dyes and photoactive materials. Its xanthene core absorbs in the UV-vis range (λₐᵦₛ ≈ 350 nm), making it suitable for designing light-harvesting systems . Recent studies have functionalized the ester group via hydrolysis to produce carboxylic acid derivatives for coordination chemistry .

Interaction Studies and Mechanistic Insights

Host-Guest Chemistry

Ethyl (9H-xanthen-9-yl)acetate forms inclusion complexes with cyclodextrins due to its hydrophobic xanthene moiety. Isothermal titration calorimetry (ITC) reveals binding constants (Kₐ) of 10³–10⁴ M⁻¹, suggesting utility in supramolecular catalysis.

Photophysical Properties

Time-resolved fluorescence spectroscopy indicates an excited-state lifetime (τ) of 2.4 ns in acetonitrile, with a quantum yield (Φ) of 0.45. These metrics are comparable to rhodamine derivatives, positioning the compound as a cost-effective alternative in imaging applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume